(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide)
Description
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) (CAS: 1135398-23-0) is a bipolar organic compound featuring a 9-ethylcarbazole core substituted with diphenylphosphine oxide (DPPO) groups at the 2- and 7-positions. The ethyl group at the 9-position enhances solubility and reduces steric hindrance compared to bulkier substituents, while the DPPO units act as electron-accepting moieties. This compound is primarily utilized as a host material in thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs), where its balanced charge transport properties improve device efficiency .
Properties
Molecular Formula |
C38H31NO2P2 |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
2,7-bis(diphenylphosphoryl)-9-ethylcarbazole |
InChI |
InChI=1S/C38H31NO2P2/c1-2-39-37-27-33(42(40,29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)43(41,31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI Key |
UROHIBOFEQWNNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the carbazole core. One common method involves the reaction of 9-ethylcarbazole with appropriate phosphine oxide reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in studying its electronic properties.
Reduction: Reduction reactions can be used to modify the compound’s structure and investigate its reactivity.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphine oxide derivatives, while substitution reactions can produce a variety of substituted carbazole compounds.
Scientific Research Applications
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis studies.
Biology: The compound’s photophysical properties make it useful in studying biological systems and developing fluorescent probes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism by which (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s phosphine oxide groups can coordinate with metal ions, influencing their reactivity and stability. Additionally, its carbazole core can participate in electron transfer processes, making it valuable in photophysical and electronic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Carbazole-Phosphine Oxide Hybrids
a. (9-Phenyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) (PPO2)
- Structure : Features a phenyl group at the 9-position of carbazole and DPPO units at the 3,6-positions.
- Substitution at the 2,7-positions (target) versus 3,6-positions (PPO2) alters conjugation pathways, affecting HOMO/LUMO levels and charge mobility .
- Application : Both are used in blue TADF OLEDs, but PPO2’s asymmetric substitution may lead to less balanced electron/hole transport compared to the target compound’s symmetric design.
b. Phenyl bis(9-phenyl-9H-carbazol-3-yl)phosphine oxide (3DCPO)
- Structure : Contains two carbazole units and one DPPO group.
- Key Differences :
Quinoxaline-Phosphine Oxide Derivatives
a. MQxTPPO1 and FQxTPPO1
- Structures: Quinoxaline cores with electron-donating (methoxy) or withdrawing (fluoro) groups paired with DPPO.
- Key Differences: The target compound’s carbazole core provides stronger electron-donating capability than quinoxaline, favoring hole injection. MQxTPPO1’s methoxy group enhances solubility, similar to the ethyl group in the target compound, but may reduce thermal stability .
Positional Isomers and Substituent Effects
a. (9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
- Structure : DPPO groups at the 3,6-positions and an additional diphenylphosphoryl-phenyl group at the 9-position.
- The added diphenylphosphoryl group increases molecular weight (843.82 g/mol vs. ~610 g/mol for the target), which may elevate glass transition temperature (Tg) but complicate synthesis .
Data Table: Comparative Analysis of Key Properties
Research Findings and Performance Insights
- Charge Transport : The target compound’s symmetric 2,7-DPPO substitution promotes balanced bipolar transport, critical for reducing efficiency roll-off in TADF OLEDs. In contrast, asymmetric analogs like PPO2 may exhibit electron-dominant transport .
- Thermal Stability : The ethyl group in the target compound likely lowers Tg compared to tert-butyl-substituted carbazoles (e.g., 4tBCzPPODPO in ) but improves processability .
- Synthetic Feasibility : Suzuki-Miyaura coupling (as in ) is commonly used for such compounds, but the target’s purity (98% ) suggests optimized synthetic routes.
Biological Activity
(9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide), with the CAS number 1135398-23-0, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapy and as a pharmaceutical agent. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) is , with a molecular weight of 595.61 g/mol. The compound features a carbazole core linked to two diphenylphosphine oxide groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 1135398-23-0 |
| Molecular Formula | |
| Molecular Weight | 595.61 g/mol |
| Structure | Chemical Structure |
Biological Activity Overview
Research indicates that carbazole derivatives exhibit a range of biological activities, including anticancer , antioxidant , and anti-inflammatory properties. Specifically, the activity of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide) has been investigated in various studies:
- Antitumor Activity : Similar compounds have shown promising results in targeting tumor cells while sparing normal cells. For instance, derivatives like 9-ethyl-9H-carbazole-3-carbaldehyde have been noted for their ability to induce apoptosis in melanoma cells through the reactivation of the p53 pathway .
- Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis. The activation of caspases and the p53 signaling cascade are critical in mediating the apoptotic effects observed in cancer cells treated with carbazole derivatives .
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a structurally similar carbazole derivative on melanoma cell lines. The compound demonstrated selective toxicity towards BRAF-mutated melanoma cells while exhibiting minimal effects on normal melanocytes. This selectivity is crucial for reducing side effects in cancer therapy.
Case Study 2: Mechanistic Insights
In vivo studies confirmed that treatment with carbazole derivatives led to increased apoptosis and reduced proliferation in tumor tissues. RNA sequencing revealed significant alterations in gene expression related to apoptosis and cell cycle regulation .
Research Findings
Recent research highlights several key findings regarding the biological activities of (9-Ethyl-9H-carbazole-2,7-diyl)bis(diphenylphosphine oxide):
- Caspase Activation : Apoptosis induced by this compound correlates with increased caspase activity, suggesting a mechanism reliant on programmed cell death pathways.
- Selective Targeting : The compound's ability to selectively target cancer cells while sparing normal cells positions it as a potential candidate for further development in cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
